molecular formula C21H22N6O2 B5728092 (E)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

(E)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

Cat. No.: B5728092
M. Wt: 390.4 g/mol
InChI Key: DKFFGARAMRDSAH-SUIYTFHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a triazatricyclodecane ring, and a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine typically involves a multi-step processThe final step involves the formation of the methanimine linkage under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The process would likely include rigorous purification steps to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .

Biology

In biological research, (E)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes .

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have applications in treating certain diseases due to its unique mechanism of action .

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (E)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
  • **this compound

Uniqueness

What sets this compound apart from similar compounds is its unique triazatricyclodecane ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications .

Properties

IUPAC Name

(E)-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-27(29)19-8-6-17(7-9-19)10-22-23-20(18-4-2-1-3-5-18)21-11-24-14-25(12-21)16-26(13-21)15-24/h1-10H,11-16H2/b22-10+,23-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFFGARAMRDSAH-SUIYTFHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CN3CN1CN(C2)C3)C(=N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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